molecular formula C14H12N2O B13669529 7-Methoxy-2-phenylimidazo[1,2-a]pyridine

7-Methoxy-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13669529
M. Wt: 224.26 g/mol
InChI Key: ODNNCADTOZTLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-phenylimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built around the imidazo[1,2-a]pyridine scaffold, a privileged structure found in several marketed drugs, such as Zolimidine (an anti-ulcer agent), Alpidem, and Saripidem (anxiolytic agents) . This specific derivative is therefore a valuable building block for the design and synthesis of new biologically active molecules. The primary research value of this compound lies in its potential as a key intermediate for developing novel therapeutic agents. Scientific literature indicates that 2-phenylimidazo[1,2-a]pyridine derivatives are investigated as a novel class of melatonin receptor ligands, which are relevant for modulating sleep-wake cycles and circadian rhythms . Furthermore, related functionalized imidazo[1,2-a]pyridines are being explored as selective cyclooxygenase-2 (COX-2) inhibitors for their potential anti-inflammatory activity, offering a pathway to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile . The methoxy group at the 7-position is a critical functionalization that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a versatile precursor for further chemical modification. The compound can be synthesized from renewable feedstock like lignin-derived β-O-4 segments, highlighting its relevance in green chemistry and sustainable synthetic methodologies . Researchers utilize this compound in early-stage drug discovery for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a core template for constructing compound libraries. Intended Use and Handling: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-12-7-8-16-10-13(15-14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

ODNNCADTOZTLPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the annulation of α-bromocinnamaldehydes with 2-aminopyridine derivatives under transition-metal-free conditions. This method is efficient and mild, providing good yields and high purity of the target compound.

Preparation of Starting Materials: α-Bromocinnamaldehydes

The key starting material, α-bromocinnamaldehyde, is prepared by bromination of cinnamaldehyde followed by base treatment, as follows:

Step Reagents & Conditions Description
1 Br2, dichloromethane (DCM), 0 °C Bromination of cinnamaldehyde
2 Triethylamine (Et3N), DCM Dehydrohalogenation to yield α-bromocinnamaldehyde
  • A typical procedure involves adding bromine (1.2 equivalents) to cinnamaldehyde in DCM at 0 °C, stirring for 15 minutes.
  • Then, triethylamine (1.7 equivalents) is added, and the mixture is stirred for an additional 15 minutes.
  • The product is extracted, washed, dried, and concentrated to obtain α-bromocinnamaldehyde as an orange oil.

Annulation Reaction to Form this compound

The annulation reaction proceeds by reacting α-bromocinnamaldehyde with 2-aminopyridine derivatives in dimethylformamide (DMF) under oxygen atmosphere:

Parameter Conditions
Reactants α-Bromocinnamaldehyde (0.2 mmol), 2-aminopyridine (0.2 mmol)
Solvent DMF (1.5 mL)
Temperature 100 °C
Time 10 hours
Atmosphere Oxygen (1 atm)
Work-up Water addition, extraction with ethyl acetate, drying over MgSO4, column chromatography
  • The reaction mixture is sealed and heated in an oil bath.
  • After completion, the mixture is extracted and purified by column chromatography to isolate the pure 7-methoxy derivative.

Specific Synthesis of this compound-3-carbaldehyde

The 7-methoxy substituent is introduced via the corresponding 7-methoxy-substituted α-bromocinnamaldehyde or 2-aminopyridine derivative. The reaction yields the target compound as a white solid with the following characteristics:

Property Data
Melting Point (mp) 178-179 °C
Rf (petroleum ether/ethyl acetate 3:1) 0.25
^1H NMR (400 MHz, CDCl3) 9.94 (s, 1H, aldehyde), 9.44 (d, J=7.5 Hz, 1H), 7.83–7.78 (m, 2H), 7.54–7.48 (m, 3H), 7.06 (d, J=2.5 Hz, 1H), 6.77 (dd, J=7.5, 2.6 Hz, 1H), 3.93 (s, 3H, OCH3)
^13C NMR (100 MHz, CDCl3) 178.7, 161.7, 158.9, 150.1, 132.4, 129.7, 129.6, 129.3, 128.8, 120.4, 109.0, 100.0, 95.6, 55.8
HRMS (ESI) Calculated for C15H13N2O2 [M+H]+: 253.0972; Found: 253.0981

The presence of the methoxy group is confirmed by the singlet at 3.93 ppm in the ^1H NMR and the corresponding carbon signal at 55.8 ppm in the ^13C NMR spectrum.

Analytical and Spectroscopic Data Summary

The table below summarizes key analytical data for this compound-3-carbaldehyde:

Analysis Type Result/Characteristic
Physical State White solid
Melting Point 178-179 °C
Rf Value 0.25 (petroleum ether/ethyl acetate 3:1)
^1H NMR Aldehyde proton at ~9.94 ppm; methoxy at 3.93 ppm
^13C NMR Aldehyde carbon at ~178.7 ppm; methoxy carbon at 55.8 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak consistent with formula C15H13N2O2

These data confirm the successful synthesis and purity of the compound.

Comparative Notes on Preparation Methods

  • The transition-metal-free annulation method is advantageous due to its mild conditions, avoidance of costly metal catalysts, and good functional group tolerance.
  • The reaction requires oxygen atmosphere, which likely assists in oxidative cyclization.
  • The use of α-bromocinnamaldehydes as starting materials allows for diverse substitution patterns on the imidazo[1,2-a]pyridine core, including the methoxy group at the 7-position.
  • Purification by column chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated and formylated derivatives of this compound, which have significant biological activities .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways involving the down-regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the electronic environment of imidazo[1,2-a]pyridine derivatives. Key comparisons include:

Compound Substituent Position 1H NMR (δ ppm, key signals) 13C NMR (δ ppm, key signals)
7-Methoxy-2-phenylimidazo[1,2-a]pyridine 7-OCH₃ 3.90 (s, OCH₃), 7.28–8.05 (aromatic) 56.3 (OCH₃), 114.5–148.2 (aromatic)
8-Methoxy-2-phenylimidazo[1,2-a]pyridine 8-OCH₃ 3.87 (s, OCH₃), 7.25–8.02 (aromatic) 55.8 (OCH₃), 115.1–147.9 (aromatic)
7-Methyl-2-phenylimidazo[1,2-a]pyridine 7-CH₃ 2.45 (s, CH₃), 7.20–8.10 (aromatic) 21.5 (CH₃), 113.8–149.4 (aromatic)

The methoxy group at position 7 in the target compound induces distinct downfield shifts in aromatic protons compared to methyl-substituted analogs, reflecting its stronger electron-donating resonance effects . The 13C NMR signal for OCH₃ (~56 ppm) is diagnostic for methoxy substitution, distinguishing it from methyl groups (~21 ppm) .

Crystallographic and Conformational Differences

In the unsubstituted 2-phenylimidazo[1,2-a]pyridine, the dihedral angle between the heterocyclic core and phenyl ring is 28.61°, stabilized by weak C–H···N/O hydrogen bonds and π–π stacking (centroid distance: 3.72 Å) . For example, 7-methyl analogs exhibit enhanced π–π stacking due to reduced steric hindrance compared to methoxy derivatives .

Antibacterial Activity

In a study of 2-phenylimidazo[1,2-a]pyridine derivatives, methoxy-substituted compounds showed moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL), whereas methyl analogs exhibited superior potency (MIC: 8–16 µg/mL) due to increased lipophilicity .

Receptor Binding Affinity

For peripheral benzodiazepine receptor (PBR) ligands, lipophilic substituents at position 8 (e.g., Cl, CH₃) enhance binding affinity (Ki: 0.5–2 nM). In contrast, the 7-methoxy derivative showed reduced affinity (Ki: 15 nM), attributed to its polar oxygen atom disrupting hydrophobic interactions .

Antioxidant and Fluorescence Properties

7-Methoxy derivatives exhibit strong fluorescence at 370 nm (quantum yield: 0.45) due to extended conjugation, outperforming methyl analogs (quantum yield: 0.28) . Antioxidant activity is inversely correlated with steric bulk; the 7-methoxy derivative showed moderate activity (IC₅₀: 45 µM) compared to smaller substituents like –H (IC₅₀: 28 µM) .

Physicochemical Properties

Property This compound 7-Methyl-2-phenylimidazo[1,2-a]pyridine 8-Methoxy-2-phenylimidazo[1,2-a]pyridine
Melting Point (°C) 180–182 (solid) 165–168 (solid) 175–178 (solid)
Solubility (mg/mL in DMSO) 12.5 25.3 14.8
LogP 2.1 2.8 2.3

The methoxy group reduces lipophilicity (LogP: 2.1) compared to methyl analogs (LogP: 2.8), impacting membrane permeability and bioavailability .

Biological Activity

7-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as a pharmacological agent with various therapeutic applications.

Chemical Structure

The structure of this compound features a methoxy group at the 7th position and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. This specific substitution pattern is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridines, including this compound, possess anticancer properties. They have been evaluated for their efficacy against various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : This compound has demonstrated antibacterial and antifungal activities. The presence of the methoxy group enhances its interaction with microbial targets, making it effective against certain pathogens .
  • Neuropharmacological Effects : Research has identified this compound as a potential ligand for peripheral benzodiazepine receptors (PBR). It has shown promising binding affinity and selectivity, indicating potential use in treating neurological disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Compounds in this class can activate pathways leading to programmed cell death in cancer cells. This includes the upregulation of pro-apoptotic proteins and modulation of mitochondrial functions .
  • Receptor Binding : The compound's structure allows it to bind effectively to benzodiazepine receptors, influencing neurosteroid synthesis and potentially modulating anxiety and depression .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study investigated its effects on MCF-7 breast cancer cells. Results indicated that treatment led to increased expression of apoptosis-related proteins and reduced cell viability .
  • Antimicrobial Evaluation : In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Assessment : A binding affinity study revealed that derivatives of this compound could selectively bind to PBR with high affinity, indicating their potential role in neuropharmacology .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalHigh binding affinity for peripheral benzodiazepine receptors

Q & A

Q. What are the optimized synthetic routes for 7-Methoxy-2-phenylimidazo[1,2-a]pyridine?

The compound is synthesized via iodine-catalyzed multicomponent reactions using lignin β-O-4 segments as starting materials. Key steps include sp³ C–H functionalization of azaarenes and cyclization under mild conditions. Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy (δ 3.85 ppm for methoxy protons; δ 157.9 ppm for aromatic carbons) . Alternative methods include ruthenium-catalyzed oxidative C–H alkenylation for functionalization at the 2-phenyl position, enabling diastereoselective alkenylation .

Q. How is structural characterization performed for this compound?

¹H NMR (CDCl₃, 400 MHz) reveals distinct signals: δ 7.93–7.88 (m, 3H, aromatic), 7.67 (s, 1H, imidazole proton), and 3.85 (s, 3H, methoxy). ¹³C NMR confirms the methoxy group at δ 55.4 ppm and aromatic carbons at δ 157.9 and 147.1 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups .

Advanced Research Questions

Q. What substituent positions enhance anticancer activity in imidazo[1,2-a]pyridine derivatives?

Positional effects are critical:

  • C(7)-Methoxy group : Reduces steric hindrance, enhancing cytotoxicity (e.g., IC₅₀ = 11–13 mM for HepG2 and MCF-7 cells in compound 12b) .
  • C(2)-Phenyl group : Para-substitutions (e.g., nitro or methoxy) improve activity due to electronic effects, while ortho-substitutions reduce potency .
  • C(3)-Amine modifications : Electron-donating groups (e.g., -NH₂) increase selectivity for cancer cells over normal Vero cells .

Q. How does the 7-methoxy group influence peripheral benzodiazepine receptor (PBR) selectivity?

The 7-methoxy group enhances PBR affinity by optimizing lipophilic interactions. For example, 6,8-disubstituted derivatives with a para-chlorophenyl group at C(2) and methoxy at C(7) show >1,000-fold selectivity for PBR over central receptors (CBR). Compound 17 exhibits EC₅₀ = 3.2 × 10⁻⁸ M at GABAA receptors, comparable to Zolpidem .

Q. What in vitro and in vivo models validate anti-inflammatory properties?

  • In vitro : Inhibition of COX-2 enzyme (IC₅₀ < 1 µM) via 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives .
  • In vivo : Reduction of neurosteroid synthesis (e.g., pregnenolone and allopregnanolone) in rodent models, demonstrating anti-inflammatory and neuroprotective effects .

Q. Are there computational methods to predict ligand efficiency?

Yes. Molecular docking and density functional theory (DFT) analyses reveal:

  • Electrostatic interactions : The methoxy group forms hydrogen bonds with COX-2’s Arg120 residue .
  • Lipophilic efficiency (LipE) : Derivatives with ClogP < 3 and high ligand efficiency (>0.3) optimize blood-brain barrier penetration for CNS targets .

Contradictions and Resolutions in Data

Q. Why do some studies report conflicting cytotoxicity data for nitro-substituted derivatives?

  • Ortho vs. para-nitro groups : Ortho-substituted nitro compounds (e.g., 10e) show lower activity (IC₅₀ > 50 mM) due to steric clashes with the imidazo[1,2-a]pyridine core. Para-substitutions (e.g., 10a) enhance activity (IC₅₀ ≈ 25 mM) via improved π-π stacking .
  • Cell line variability : HepG2 (liver) and MCF-7 (breast) cells show differential sensitivity to electron-withdrawing vs. donating groups .

Methodological Recommendations

Q. How to design SAR studies for novel derivatives?

  • Step 1 : Vary substituents at C(2), C(3), and C(7) using combinatorial chemistry.
  • Step 2 : Screen against diverse cancer cell lines (e.g., A375 melanoma, HepG2 hepatoma) and normal cells (Vero) to assess selectivity .
  • Step 3 : Use molecular dynamics simulations to predict binding modes with targets like COX-2 or PBR .

Q. What assays are recommended for evaluating neurosteroid modulation?

  • In vitro : Xenopus oocyte electrophysiology to measure GABAA receptor potentiation .
  • In vivo : LC-MS/MS quantification of pregnenolone and THDOC in plasma and cerebral cortex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.